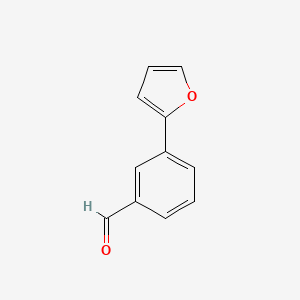

3-(2-Furyl)benzaldehyde

Description

3-(2-Furyl)benzaldehyde (CAS: 85553-52-2) is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-furyl group at the third position. Its molecular formula is C₁₁H₈O₂, with a molecular weight of 172.18 g/mol . The compound’s structure combines the electron-withdrawing aldehyde group with the electron-rich furan ring, influencing its reactivity and physicochemical properties. It is commonly utilized in organic synthesis, particularly in the development of bioactive derivatives such as monosaccharide esters and α-aminoamides .

Properties

IUPAC Name |

3-(furan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAANNDAXIYWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214801 | |

| Record name | Ketone, 3-furyl phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85553-52-2, 6453-98-1 | |

| Record name | 3-(2-Furanyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85553-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 3-furyl phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006453981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, 3-furyl phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Furyl)benzaldehyde can be synthesized through several methods. One common method involves the reaction of furan with 3-formylphenylboronic acid . Another method includes the use of manganese triacetate as a catalyst under heating conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Furyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products:

Oxidation: Formation of 3-(2-Furyl)benzoic acid.

Reduction: Formation of 3-(2-Furyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

-

Synthesis of Fine Chemicals :

3-(2-Furyl)benzaldehyde serves as a key intermediate in the synthesis of various fine chemicals. Its reactivity allows it to participate in reactions such as condensation and nucleophilic addition, making it valuable in developing complex organic molecules . -

Pharmaceutical Applications :

The compound has potential therapeutic applications. Research indicates that substituted benzaldehydes, including this compound, may enhance tissue oxygenation and sensitize hypoxic tumor cells to radiotherapy and chemotherapy . This property is particularly relevant in cancer treatment strategies. -

Flavoring and Fragrance Industry :

Due to its pleasant aroma, this compound is utilized in the flavoring and fragrance industry. Its unique scent profile makes it suitable for use in perfumes and food flavorings . -

Photochemical Studies :

The compound has been involved in photochemical studies where its dimerization under UV light has been explored. For instance, research has shown that photochemical reactions involving this compound can lead to the formation of dimeric products with interesting properties .

Case Studies

-

Case Study 1: Photochemical Dimerization

A study published in Molecules investigated the photochemical dimerization of methyl 3-(2-furyl)acrylate, revealing insights into the reaction mechanisms and product yields under different conditions. The findings highlighted the regioselectivity influenced by the excited state interactions of the compound . -

Case Study 2: Therapeutic Potential

A patent (US10034879B2) outlines methods for using substituted benzaldehydes to increase tissue oxygenation, which could significantly impact cancer therapies by improving the efficacy of treatments against hypoxic tumors .

Mechanism of Action

The mechanism of action of 3-(2-Furyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This compound can also participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical and Bioactive Properties

Key Findings and Insights

Substituent Impact : The furyl group in this compound contributes to moderate antifungal activity but limits antibacterial potency compared to bulkier esters like menthyloxycarbonyl .

Natural vs. Synthetic : Eurotium-derived benzaldehydes outperform synthetic analogues in bioactivity due to complex substituents enhancing target binding .

Solubility Challenges : Hydrophobic substituents (e.g., furyl, prenyl) reduce water solubility, necessitating structural modifications (e.g., glycosylation) for improved bioavailability .

Biological Activity

3-(2-Furyl)benzaldehyde, a compound featuring a furan ring and a benzaldehyde moiety, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its antimicrobial, antioxidant, and antitumor properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various furan derivatives, it was found that compounds similar to this compound inhibited the growth of Candida albicans and Escherichia coli at concentrations as low as 64 µg/mL and 128 µg/mL, respectively .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 µg/mL |

| E. coli | 128 µg/mL |

Antioxidant Properties

The antioxidant activity of this compound has been explored through various assays. It demonstrated the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound's antioxidant capacity was compared favorably against standard antioxidants like ascorbic acid .

Antitumor Effects

The antitumor potential of this compound was evaluated in several studies. One notable investigation involved its effect on various cancer cell lines, including mouse leukemia (P-388) and lung cancer (A-549) cells. The results indicated a significant cytotoxic effect, with IC50 values suggesting that this compound can inhibit tumor growth effectively .

| Cell Line | IC50 (µM) |

|---|---|

| P-388 (Leukemia) | 5.86 |

| A-549 (Lung Cancer) | 2.74 |

The mechanisms underlying the biological activities of this compound are multi-faceted. Its ability to bind with DNA has been suggested as a pathway for its antitumor effects, leading to alterations in replication processes that inhibit cancer cell proliferation . Additionally, its antimicrobial activity may stem from disrupting microbial cell membranes or interfering with metabolic pathways critical for survival .

Case Studies

- Antimicrobial Study : A comprehensive analysis on the effectiveness of various furan derivatives against pathogenic microorganisms demonstrated that derivatives of this compound exhibited strong inhibitory effects against both bacterial and fungal pathogens .

- Antitumor Assessment : In vitro studies on the cytotoxicity of this compound against P-388 and A-549 cells revealed significant reductions in cell viability, supporting its potential use as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.